molecular formula C10H10ClF6N B1448486 Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride CAS No. 1461708-21-3

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Cat. No.: B1448486
CAS No.: 1461708-21-3
M. Wt: 293.63 g/mol
InChI Key: HIRIOOGNRJIKBN-UHFFFAOYSA-N
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Description

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a useful research compound. Its molecular formula is C10H10ClF6N and its molecular weight is 293.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride plays a crucial role in various biochemical reactions. The trifluoromethyl groups in its structure can participate in radical reactions, which are essential in the synthesis of complex organic molecules . This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those related to oxidative stress and inflammation. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect the proliferation and apoptosis of various cell types, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with DNA and RNA, thereby influencing the synthesis of proteins and other essential biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, it may degrade into different products, which can have distinct biochemical effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including damage to vital organs and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of lipids, proteins, and carbohydrates . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites . These interactions are essential for understanding the overall impact of this compound on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and function . Understanding these transport mechanisms is crucial for optimizing the use of this compound in biochemical research and applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its biochemical effects, making it essential to study these localization patterns in detail .

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N.ClH/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13;/h2-5,8,17H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRIOOGNRJIKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.